molecular formula C19H18BrNO2 B4303046 1-(3-bromo-4-methylphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione

1-(3-bromo-4-methylphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione

Cat. No.: B4303046
M. Wt: 372.3 g/mol
InChI Key: FIHAAARQXFRRCC-UHFFFAOYSA-N
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Description

1-(3-bromo-4-methylphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine-2,5-diones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromo-4-methylphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-methylbenzaldehyde and 3-methylbenzylamine.

    Formation of Intermediate: The initial step involves the condensation of 3-bromo-4-methylbenzaldehyde with 3-methylbenzylamine to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization in the presence of a suitable catalyst to form the pyrrolidine-2,5-dione ring structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:

    Automated Reactors: Use of automated reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Catalysts: Employment of efficient catalysts to enhance the reaction rate and selectivity.

    Purification Systems: Implementation of advanced purification systems to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromo-4-methylphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution Reagents: Reagents like sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-bromo-4-methylphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biochemical pathways.

    Receptor Interaction: Binding to cellular receptors to modulate signaling pathways.

    Gene Expression: Influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-(3-bromo-4-methylphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione: can be compared with other pyrrolidine-2,5-dione derivatives such as:

Uniqueness

  • Structural Features : The presence of the 3-bromo-4-methylphenyl and 3-methylbenzyl groups imparts unique chemical properties to the compound.
  • Reactivity : The specific substitution pattern influences the reactivity and selectivity of the compound in various chemical reactions.
  • Applications : The compound’s unique structure may lead to distinct biological activities and potential applications in different fields.

Properties

IUPAC Name

1-(3-bromo-4-methylphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO2/c1-12-4-3-5-14(8-12)9-15-10-18(22)21(19(15)23)16-7-6-13(2)17(20)11-16/h3-8,11,15H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHAAARQXFRRCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2CC(=O)N(C2=O)C3=CC(=C(C=C3)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-bromo-4-methylphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(3-bromo-4-methylphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione
Reactant of Route 3
Reactant of Route 3
1-(3-bromo-4-methylphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione
Reactant of Route 4
1-(3-bromo-4-methylphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione
Reactant of Route 5
1-(3-bromo-4-methylphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione
Reactant of Route 6
1-(3-bromo-4-methylphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione

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